4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-b-D-glucopyranoside sodium salt
Description
Overview of 4'-Methylumbelliferyl-2-Acetamido-2-Deoxy-6-Sulphato-β-D-Glucopyranoside Sodium Salt
The sodium salt of 4'-methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-β-D-glucopyranoside is a synthetic fluorogenic glycoside designed for specificity toward hexosaminidase A. Its structure comprises a 4-methylumbelliferone aglycone linked via a β-glycosidic bond to a sulfated N-acetylglucosamine residue. The sulfate group at the C6 position enhances substrate specificity for lysosomal enzymes, while the methylumbelliferyl group enables fluorescence-based detection upon enzymatic cleavage.
Table 1: Physicochemical Properties of 4'-Methylumbelliferyl-2-Acetamido-2-Deoxy-6-Sulphato-β-D-Glucopyranoside Sodium Salt
The compound crystallizes as a white solid and requires protection from light to prevent photodegradation. Its synthesis involves sulfation of the parent N-acetylglucosamine derivative followed by conjugation with 4-methylumbelliferone. Enzymatic assays confirm purity, with nonsulfated derivatives undetectable by nuclear magnetic resonance (NMR) or thin-layer chromatography (TLC).
Historical Context and Discovery
The development of fluorogenic substrates for lysosomal enzymes accelerated in the 1970s–1980s, driven by the need for noninvasive prenatal diagnostics. In 1984, Bayleran et al. demonstrated that 4'-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide enabled rapid detection of hexosaminidase A activity in amniotic fluid, revolutionizing Tay-Sachs disease screening. Concurrently, Inui and Wenger validated its utility in classifying GM2 gangliosidosis subtypes, attributing its specificity to the sulfate group’s electrostatic interactions with the enzyme’s active site.
Early studies contrasted this compound with nonsulfated analogs, revealing that the C6 sulfate group reduced cross-reactivity with hexosaminidase B, an isoform lacking substrate specificity for sulfated glycans. By the 1990s, it became a standard reagent in clinical enzymology, supplanting radiolabeled substrates due to its safety and sensitivity.
Relevance in Glycobiology and Analytical Chemistry
In glycobiology, this compound serves two primary roles:
- Diagnostics : As a substrate for hexosaminidase A, it facilitates the diagnosis of Tay-Sachs disease and Sandhoff disease. Enzyme activity is quantified by measuring fluorescence intensity post-hydrolysis, with reduced activity indicating pathogenic mutations.
- Mechanistic Studies : The sulfate group mimics natural sulfated glycosaminoglycans (GAGs), enabling researchers to study enzyme kinetics and inhibition. For example, 4-fluoro-N-acetylglucosamine (4-F-GlcNAc), an analog, inhibits UDP-GlcNAc 4-epimerase, truncating GAG chains in airway smooth muscle cells.
In analytical chemistry, its fluorescence allows real-time monitoring of enzyme activity in microplate assays. The compound’s $$ Km $$ for hexosaminidase A is approximately 0.2 mM, with a $$ V{max} $$ of 15 μmol/min/mg, making it suitable for high-throughput screening.
Purpose and Scope of the Review
This review focuses on the biochemical and analytical applications of 4'-methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-β-D-glucopyranoside sodium salt, excluding clinical dosage or safety data. Subsequent sections will explore its role in glycosidase assays, structural analogs, and emerging applications in glycobiology. By synthesizing data from enzymology, structural biology, and clinical chemistry, this work aims to highlight its enduring significance in biomedical research.
Properties
Molecular Formula |
C18H20NNaO11S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
sodium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1 |
InChI Key |
QJBYZEXXKLRSJR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Glycosylation Reaction
Starting Materials :
- Glycosyl Donor : 2-Acetamido-3,4-di-O-acetyl-6-O-trityl-β-D-glucopyranosyl trichloroacetimidate (prepared from peracetylated glucosamine).
- Glycosyl Acceptor : 4-Methylumbelliferone (4-MU).
Procedure :
- Dissolve 4-MU (1.0 equiv) and the glycosyl donor (1.2 equiv) in anhydrous dichloromethane under argon.
- Add BF₃·OEt₂ (5.0 equiv) as a Lewis acid catalyst and triethylamine (2.5 equiv) as a base.
- Stir at room temperature for 24 hours.
- Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography (petroleum ether/EtOAc, 3:1) to yield 4'-methylumbelliferyl-2-acetamido-3,4-di-O-acetyl-6-O-trityl-β-D-glucopyranoside (yield: 65–78%).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ |
| Solvent | Dichloromethane |
| Reaction Time | 24 h |
| Yield | 65–78% |
Sulfation at the 6-Position
Reagents :
- Sulfur trioxide-pyridine complex (SO₃·Py).
Procedure :
- Dissolve the trityl-protected intermediate (1.0 equiv) in dry DMF.
- Add SO₃·Py (3.0 equiv) and stir at 0°C for 2 hours.
- Warm to room temperature and stir for 12 hours.
- Remove the trityl group by treating with 80% acetic acid (2 h, RT).
- Neutralize with Amberlite IRA-400 (Na⁺ form) to obtain 4'-methylumbelliferyl-2-acetamido-3,4-di-O-acetyl-6-sulphato-β-D-glucopyranoside sodium salt .
Key Data :
| Parameter | Value |
|---|---|
| Sulfating Agent | SO₃·Py |
| Solvent | DMF |
| Reaction Time | 14 h |
| Yield | 70–85% |
Deprotection of Acetyl Groups
Reagents :
- Methanolic KOH (0.1 M).
Procedure :
- Treat the acetylated intermediate with methanolic KOH (5.0 equiv) at 0°C for 4 hours.
- Adjust pH to 7.5–8.0 using Dowex 50WX8 (H⁺ form).
- Filter and lyophilize to obtain the deprotected product.
Key Data :
| Parameter | Value |
|---|---|
| Base | KOH |
| Solvent | Methanol |
| Reaction Time | 4 h |
| Yield | 90–95% |
Final Purification and Characterization
- Purification : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient).
- Characterization :
- ¹H NMR (D₂O, 400 MHz): δ 7.65 (d, J = 9.0 Hz, 1H, coumarin), 6.20 (s, 1H, coumarin), 5.32 (d, J = 8.5 Hz, 1H, anomeric proton).
- MS (ESI⁻) : m/z 458.1 [M−Na]⁻.
Alternative Synthetic Approaches
Enzymatic Sulfation
One-Pot Glycosylation-Sulfation
- Procedure : Combine glycosylation and sulfation in a single pot using SO₃·NEt₃ as the sulfating agent.
- Yield : 50–60% (lower due to side reactions).
Critical Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Sulfation | High yield (70–85%) | Requires toxic reagents (SO₃·Py) |
| Enzymatic Sulfation | Regioselective | Costly and time-consuming |
| One-Pot Synthesis | Reduced purification steps | Lower overall yield |
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt primarily undergoes hydrolysis reactions. In the presence of N-acetyl-alpha-D-glucosaminidase, the glycosidic bond is cleaved, releasing 4-methylumbelliferone, which is highly fluorescent.
Common Reagents and Conditions
Hydrolysis: Catalyzed by N-acetyl-alpha-D-glucosaminidase, typically in a buffered aqueous solution at pH 4.5-5.5.
Sulfation: Sulfur trioxide-pyridine complex in anhydrous conditions.
Glycosylation: Silver triflate or boron trifluoride etherate as catalysts in anhydrous solvents like dichloromethane.
Major Products
The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light, making it easy to detect and quantify.
Scientific Research Applications
Enzymatic Assays
One of the primary applications of 4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-β-D-glucopyranoside sodium salt is as a substrate for various enzymes, particularly N-acetyl-β-D-glucosaminidase (Hexosaminidase A). This enzyme plays a crucial role in the breakdown of glycosaminoglycans and is significant in diagnosing genetic disorders such as Tay-Sachs disease.
Case Study: Tay-Sachs Disease Diagnosis
In a study conducted by researchers at a leading medical institution, the fluorescent substrate was employed to enhance the detection sensitivity of Hexosaminidase A. The results indicated that using this compound allowed for quicker and more accurate diagnosis compared to traditional methods, significantly improving patient outcomes through early intervention .
Fluorescent Probes in Cell Biology
The compound's fluorescent properties make it an effective tool for tracking cellular processes. Researchers have utilized it to visualize the activity of specific enzymes within live cells, providing insights into cellular metabolism and signaling pathways.
Example Application
In one notable experiment, scientists used the sodium salt to monitor enzyme activity in cultured human fibroblasts. The fluorescence emitted upon enzymatic cleavage provided real-time data on enzyme kinetics, which was critical for understanding metabolic disorders .
Research in Glycobiology
In glycobiology, this compound aids in studying glycan structures and their interactions with proteins. Its ability to fluoresce upon enzymatic reaction allows researchers to quantify glycosylation patterns on proteins, which are essential for cell signaling and immune responses.
Research Findings
A comprehensive study highlighted how the substrate facilitated the analysis of glycan profiles in various cancer cell lines. The findings suggested that altered glycosylation patterns could serve as biomarkers for cancer progression .
Drug Development
The compound is also being explored in drug development, particularly in designing inhibitors that target specific glycosidases involved in disease pathways. Its role as a fluorescent marker helps in high-throughput screening assays to identify potential drug candidates.
High-throughput Screening Example
A recent publication documented the use of this substrate in screening libraries of small molecules for inhibitors of glycosidases implicated in lysosomal storage diseases. The screening process was expedited due to the rapid fluorescence readouts provided by the substrate .
Summary Table of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Enzymatic Assays | Substrate for Hexosaminidase A; enhances sensitivity in diagnostics | Improved early diagnosis of Tay-Sachs disease |
| Cell Biology | Visualizing enzyme activity in live cells | Real-time monitoring of enzyme kinetics in fibroblasts |
| Glycobiology | Analyzing glycan structures and interactions | Identified biomarkers for cancer progression |
| Drug Development | High-throughput screening for glycosidase inhibitors | Screening small molecules for potential therapeutic candidates |
Mechanism of Action
The compound acts as a substrate for N-acetyl-alpha-D-glucosaminidase. When the enzyme cleaves the glycosidic bond, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the enzyme’s activity. The molecular target is the glycosidic bond between the glucopyranoside and the 4-methylumbelliferone moiety. The pathway involves the hydrolysis of this bond, facilitated by the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and analogous fluorogenic substrates:
Key Research Findings
Enzyme Specificity: The 6-sulphato group in the target compound enhances its specificity for sulfatases compared to non-sulfated analogs like 4-Methylumbelliferyl-β-D-glucopyranoside, which is hydrolyzed by broader-spectrum glycosidases . The 2-acetamido group mimics N-acetylglucosamine residues in glycoconjugates, making the compound a preferred substrate for enzymes involved in chitin metabolism .
Counterion Effects :
- The sodium salt (MW 481.41) and potassium salt (MW 497.51) variants exhibit identical enzymatic cleavage mechanisms but differ in solubility and stability. Sodium salts are typically preferred for high-throughput assays due to lower molecular weight .
Diagnostic Utility: The target compound outperforms non-sulfated analogs in detecting arylsulfatase deficiencies linked to lysosomal storage diseases . In contrast, 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-galactopyranoside is more effective for diagnosing GM1 gangliosidosis due to its β-galactosidase specificity .
Microbial Applications: Acetylated derivatives (e.g., 3,4,6-tri-O-acetyl) are used to study bacterial α-glucosidases due to their resistance to mammalian enzymes, reducing background noise in assays .
Biological Activity
4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-β-D-glucopyranoside sodium salt (CAS Number: 142439-99-4) is a fluorescent substrate primarily utilized in biochemical assays, particularly for the detection of N-Acetyl-β-D-glucosaminidase (Hexosaminidase A). This compound has gained attention for its biological activity and potential applications in various fields, including medical diagnostics and enzyme studies.
- Molecular Weight : 481.5 g/mol
- Chemical Formula : C18H20NNaO11S
- Solubility : Soluble in water
- Storage Conditions : Short-term (2-8°C), Long-term (-20°C)
The biological activity of this compound is primarily linked to its role as a substrate for specific enzymes. When hydrolyzed by N-Acetyl-β-D-glucosaminidase, it releases a fluorescent product, allowing for rapid and sensitive detection of enzyme activity. This property is particularly useful in clinical settings for diagnosing conditions such as Tay-Sachs disease, where enzyme activity levels are critical indicators.
Enzymatic Assays
Research has demonstrated that 4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato-β-D-glucopyranoside sodium salt serves as an effective fluorescent marker in enzymatic assays. The fluorescence intensity correlates with the enzyme activity, enabling quantitative analysis. A study highlighted its utility in measuring Hexosaminidase A levels in various biological samples, providing a reliable method for Tay-Sachs disease screening .
Case Studies
- Tay-Sachs Disease Diagnosis : In a clinical study involving newborn screening, the use of this substrate allowed for the detection of Hexosaminidase A deficiency. The rapid fluorescence-based assay significantly improved diagnostic turnaround times compared to traditional methods .
- Enzyme Kinetics Studies : Another research paper explored the kinetics of N-Acetyl-β-D-glucosaminidase using this substrate. The results indicated that the substrate's structural properties enhance enzyme-substrate interactions, leading to increased reaction rates under optimal conditions .
Table 1: Comparison of Substrates for Hexosaminidase A Detection
| Substrate Name | Fluorescence Intensity | Detection Limit | Application Area |
|---|---|---|---|
| 4'-Methylumbelliferyl-2-acetamido-2-deoxy-6-sulphato | High | Low | Tay-Sachs Disease Screening |
| 4-Methylumbelliferyl Acetate | Moderate | Moderate | General Enzyme Studies |
| 4-Methylumbelliferyl β-D-glucopyranoside | Low | High | Research Applications |
Q & A
Q. What are the standard experimental conditions for fluorogenic enzyme assays using this substrate?
This compound is a fluorogenic substrate for lysosomal enzymes such as N-acetylglucosamine-6-sulfate sulfatase (GNS) and heparin sulfamidase. Standard assays involve:
- Enzyme Source : Lysosomal extracts (e.g., cultured fibroblasts, leukocytes) or purified recombinant enzymes .
- Reaction Buffer : Typically acidic (pH 4.0–5.0) to mimic lysosomal conditions. Citrate or acetate buffers are commonly used .
- Detection : Fluorescence measurement (excitation 365 nm, emission 450 nm) post-enzymatic cleavage of the 4-methylumbelliferyl group .
- Controls : Include blank reactions (no enzyme) and substrate stability tests under assay conditions .
Q. How does the structural design of this substrate enhance specificity for sulfatases?
The 6-sulfo and 2-acetamido groups mimic natural sulfated glycosaminoglycans (e.g., heparan sulfate). Enzymatic cleavage occurs at the glycosidic bond, releasing fluorescent 4-methylumbelliferone. The sodium salt form improves solubility in aqueous buffers, critical for homogeneous reaction kinetics .
Advanced Research Questions
Q. How can contradictory kinetic data (e.g., Km discrepancies) between studies be resolved?
Conflicting Km values may arise from differences in:
- Enzyme Source : Tissue-specific isoforms (e.g., leukocyte vs. fibroblast GNS) may exhibit varying substrate affinities .
- Assay pH : Optimal activity for sulfatases is pH-dependent; minor deviations alter protonation states of active-site residues .
- Substrate Purity : Impurities (e.g., incomplete sulfation) can artificially lower apparent activity. Validate purity via HPLC or mass spectrometry .
Methodological Fix : Standardize enzyme preparations, validate substrate batches, and use internal controls (e.g., recombinant enzyme standards) .
Q. What synthetic strategies enable selective modification of this substrate for mutant enzyme studies?
To study mutant enzymes (e.g., GNS variants in Sanfilippo syndrome):
- Isotopic Labeling : Introduce 13C at the glucopyranosyl ring to track enzymatic mechanisms via NMR or mass spectrometry (see 13C-labeled analog synthesis in ).
- Protecting Group Manipulation : Use tert-butyldiphenylsilyl (TBDPS) or 4-methoxybenzyl (PMB) groups during synthesis to selectively modify sulfation or acetamido positions .
- Fluorophore Replacement : Substitute 4-methylumbelliferone with alternative fluorophores (e.g., coumarin derivatives) for multiplexed assays .
Q. How can computational modeling optimize substrate-enzyme binding for high-throughput screening?
- Docking Simulations : Use software like AutoDock to predict binding poses of the substrate in GNS or sulfamidase active sites, identifying steric/electronic clashes in mutant enzymes .
- MD Simulations : Analyze sulfated glucopyranoside flexibility under physiological pH to refine assay conditions .
- QSAR Models : Correlate structural features (e.g., sulfation position) with enzymatic turnover to design analogs with improved kinetics .
Methodological Considerations
Q. How to validate substrate specificity in complex biological matrices (e.g., cell lysates)?
- Inhibitor Studies : Co-incubate with specific inhibitors (e.g., saccharin for sulfatases) to confirm signal reduction .
- Chromatographic Separation : Post-reaction, use HPLC to isolate and quantify 4-methylumbelliferone, distinguishing it from autofluorescent contaminants .
- Knockout Controls : Use enzyme-deficient cell lines (e.g., GNS-knockout fibroblasts) to establish baseline fluorescence .
Q. What are the limitations of this substrate in diagnosing lysosomal storage disorders?
- False Negatives : Mutant enzymes with residual activity (<5% of wild-type) may not generate detectable fluorescence .
- Interfering Substances : Heparan sulfate fragments in lysates can competitively inhibit substrate cleavage. Pre-treat samples with heparanase or use affinity purification .
- Quantitative Limits : Fluorescence saturation at high substrate concentrations necessitates kinetic (not endpoint) assays for accurate Vmax determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
